5,6,7,8-四氢吲哚啉-1-腈

货号 B2610803

CAS 编号:

67421-69-6

分子量: 146.193

InChI 键: CUTDHMHDGHQIED-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

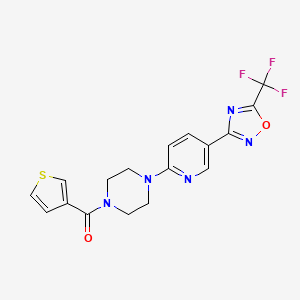

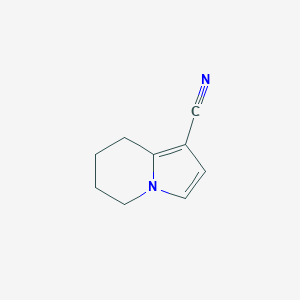

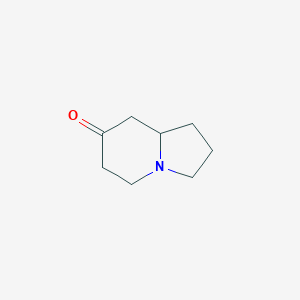

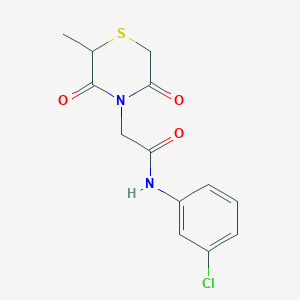

5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.19 .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .科学研究应用

合成和化学转化

- 功能化四氢吲哚啉的合成:描述了一种使用铝(III)催化的、甲醛均偶联型开环环化的通用方法来合成功能化的 5,6,7,8-四氢吲哚啉 (THI)。该方法既具有药学意义,又环保,利用了地壳丰富的金属催化剂和更绿色的溶剂 (Cavitt & France, 2016)。

- 稠合吡咯和双吡咯的合成:四氢吲哚啉作为中间体合成含有吡咯部分的各种杂环结构。这些包括二氢吡咯嗪和吡咯并[1,2-a]氮杂菲的合成,展示了高产率获得含吡咯的杂环 (Nebe, Kucukdisli, & Opatz, 2016)。

催化和反应

- 催化一锅法合成:开发了使用 α,β-不饱和醛、一氧化碳和丁-3-烯-1-胺合成 1-取代的 5,6,7,8-四氢吲哚啉衍生物的催化方法 (Biletzki & Imhof, 2012)。

- 铑催化的氢甲酰化:3-乙酰基-1-烯丙基吡咯的铑催化氢甲酰化导致形成 5,6,7,8-四氢吲哚啉。此过程涉及 α-吡咯位置的串联氢甲酰化/环化 (Rocchiccioli, Settambolo, & Lazzaroni, 2005)。

生物学应用

- 合成和抗菌评价:由 5,6,7,8-四氢吲哚啉合成的新的 5-苯甲酰基-N-取代氨基和 5-苯甲酰基-N-磺酰氨基-4-烷基硫烷基-2-吡啶酮,已对其抗菌和抗真菌活性进行了评估 (Elgemeie 等人,2017)。

药物学应用

- 新型基于吲哚啉酮的化合物的制备:1,3-偶极环加成化学用于制备可用于开发药物的基于吲哚啉酮的化合物 (Mmutlane, Harris, & Padwa, 2005)。

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDHMHDGHQIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of sodium-1-formyl-piperidine-2-carboxylate (2.0 g) (Reference Example 7) in dichloromethane (50 mL) at ambient temperature under nitrogen was added para-toluenesulfonyl chloride (2.31 g). After stirring for 10 minutes the mixture was treated dropwise with acrylonitrile (0.88 mL) and triethylamine (1.5 mL) and stirring was continued for a further 1 hour when a second portion of triethylamine (1.0 mL) was added. The reaction mixture was stirred for 18 hours and the dichloromethane removed in vacuo. The residue was taken up in water (50 mL) and extracted with ethyl acetate (200 mL). The combined organic extracts were evaporated in vacuo and the residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:4, v/v) to give the title compound (1.38 g) as an orange oil, MS: 147 (MH+). 1H NMR(CDCl3): δ 6.48 (1H, d, J=3.1 Hz); 6.36 (1H, d, J=3.1 Hz); 3.91 (2H, t, J=6.0 Hz); 2.89 (2H, t, J=6.0 Hz); 1.98 (2H, m); 1.88 (2H, m).

Name

sodium 1-formyl-piperidine-2-carboxylate

Quantity

2 g

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

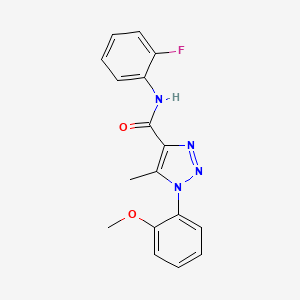

![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)

![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)

![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)